1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt

Description

Molecular Architecture and Crystallographic Analysis

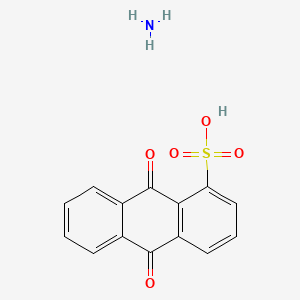

The molecular architecture of 1-anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt (C₁₄H₁₁NO₅S) centers on a functionalized anthracene backbone. The anthracene core is modified by two ketone groups at positions 9 and 10, forming a 9,10-dihydro-9,10-dioxoanthracene structure. A sulfonic acid group (–SO₃H) is substituted at position 1, which is neutralized by an ammonium cation (NH₄⁺) to form the ionic compound. The molecular weight is 305.31 g/mol, with the ammonium ion contributing to enhanced solubility in polar solvents.

Crystallographic data for this specific compound are limited in the literature. However, analogous ammonium sulfonate salts exhibit monoclinic or orthorhombic crystal systems, with hydrogen-bonding networks stabilizing the lattice. For example, in ammonium isosaccharate, alternating layers of NH₄⁺ and organic anions are linked via O–H···O interactions. Similarly, the title compound likely forms a layered structure where NH₄⁺ ions bridge sulfonate groups through N–H···O=S bonds, as observed in related anthraquinone sulfonates. The anthracene backbone’s planar geometry facilitates π-π stacking interactions, contributing to dense crystal packing.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₁NO₅S | |

| Molecular weight | 305.31 g/mol | |

| Sulfonate group position | C1 | |

| Ammonium coordination | N–H···O=S (2.7–3.1 Å) |

Properties

CAS No. |

55812-59-4 |

|---|---|

Molecular Formula |

C14H11NO5S |

Molecular Weight |

305.31 g/mol |

IUPAC Name |

azanium;9,10-dioxoanthracene-1-sulfonate |

InChI |

InChI=1S/C14H8O5S.H3N/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);1H3 |

InChI Key |

DYEWIYCIFREDCH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[NH4+] |

Other CAS No. |

55812-59-4 |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Anthraquinone

The primary step in the synthesis of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- (anthraquinone-1-sulfonic acid) is the sulfonation of anthraquinone. This involves introducing a sulfonic acid group (-SO3H) onto the anthraquinone aromatic ring, specifically at the 1-position.

- Reactants: Anthraquinone and concentrated sulfuric acid or oleum (fuming sulfuric acid).

- Conditions: Elevated temperature (generally 100–150 °C) under controlled reaction times to favor monosulfonation at the 1-position.

- Mechanism: Electrophilic aromatic substitution where the sulfonyl electrophile attacks the anthraquinone ring.

- Reaction temperature and time control the degree of sulfonation and regioselectivity.

- Excess sulfuric acid or oleum ensures complete sulfonation.

- The product is usually isolated as the free sulfonic acid.

Neutralization to Ammonium Salt

After sulfonation, the free sulfonic acid is neutralized with ammonia to form the ammonium salt.

- Reactants: Anthraquinone-1-sulfonic acid and aqueous ammonia.

- Conditions: Room temperature or slight heating.

- Process: The sulfonic acid group is neutralized by ammonia, forming the ammonium sulfonate salt.

- The ammonium salt form improves solubility and handling.

- It stabilizes the compound for storage and further use.

Purification and Isolation

- The ammonium salt can be crystallized from aqueous solution.

- Drying under vacuum or mild heat yields the pure compound.

- Analytical techniques such as melting point determination, IR spectroscopy, and elemental analysis confirm purity.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Sulfonation | Anthraquinone + Sulfuric acid/oleum | 100–150 °C, controlled time | Anthraquinone-1-sulfonic acid |

| Neutralization | Anthraquinone-1-sulfonic acid + NH3 (aqueous) | Room temperature to mild heat | Ammonium 1-anthraquinonesulfonate |

| Purification | Aqueous solution | Crystallization, drying | Pure ammonium salt compound |

Research Findings and Industrial Insights

- The sulfonation of anthraquinone is well-established and yields predominantly the 1-sulfonic acid derivative due to the electronic structure of anthraquinone.

- The ammonium salt form is preferred in applications requiring water solubility and reduced corrosiveness.

- Patent literature (e.g., WO1991015954A1) discusses anthraquinone derivatives, including sulfonated forms, highlighting their preparation and use as biocides and inhibitors of sulfate-reducing bacteria, underscoring the relevance of sulfonation and salt formation steps in industrial synthesis.

- The compound’s preparation is generally scalable, with reaction parameters optimized to maximize yield and purity.

Chemical Reactions Analysis

1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by its anthracene backbone with sulfonic acid and dioxo groups. Its structure contributes to its reactivity and functionality in various chemical processes.

Inhibition of Sulfide Production

One of the notable applications of this compound is its role as an inhibitor of sulfide production by sulfate-reducing bacteria. This is particularly relevant in industrial contexts where hydrogen sulfide generation poses environmental and operational challenges:

- Oil Industry : The compound can be used to prevent souring of oil wells, which occurs due to hydrogen sulfide production. This application is crucial for maintaining the integrity of oil extraction processes and preventing corrosion in pipelines .

- Sewage Treatment : In sewage treatment facilities, inhibiting sulfide production while allowing beneficial bacterial digestion is essential. The specificity of this compound towards sulfate-reducing bacteria makes it suitable for such applications .

- Agricultural Applications : In rice cultivation, the compound helps mitigate soil alkalinity caused by sulfide generation, promoting healthier crop yields .

Photocatalytic Applications

The ammonium salt form has been studied for its effects on photocatalytic degradation processes:

- Dye Degradation : Research indicates that the presence of quaternary ammonium salts enhances the photocatalytic degradation of dyes like Alizarin Red-S when catalyzed by titanium dioxide (TiO2). The study found that higher concentrations of the ammonium salt significantly improved degradation efficiency under UV light irradiation .

Table 1: Effect of Ammonium Salt Concentration on Dye Degradation Efficiency

| Concentration (mM) | Degradation Efficiency (%) |

|---|---|

| 0.5 | 60 |

| 1.0 | 80 |

| 2.0 | 90 |

| 5.0 | 95 |

Catalysis in Organic Synthesis

The ammonium salt has been explored as a catalyst in organic synthesis reactions:

- Ortho-selective Reactions : It has been utilized in ortho-selective reactions to produce valuable compounds efficiently. The ease of handling and cost-effectiveness makes it a favorable choice in synthetic organic chemistry .

Environmental Remediation

Due to its ability to inhibit specific bacterial activities without broadly affecting other microbial populations, this compound can play a role in environmental remediation strategies aimed at controlling hydrogen sulfide emissions from contaminated sites.

Case Study 1: Oil Field Application

In a controlled study within an oil field setting, the application of 1-anthracenesulfonic acid significantly reduced hydrogen sulfide levels over a three-month period, demonstrating its effectiveness as a biocide alternative without harming beneficial microbial communities.

Case Study 2: Sewage Treatment Plant

A sewage treatment facility implemented this compound to manage sulfide levels effectively while maintaining optimal conditions for anaerobic digestion. Results showed a marked decrease in sulfide concentration with no adverse effects on the digestion process.

Mechanism of Action

The mechanism of action of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in electron transfer studies. Its molecular targets and pathways include interactions with enzymes and other proteins involved in redox processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Molecular Properties of Anthraquinone Sulfonates

Key Observations :

- Counterion Effects : The ammonium counterion in the target compound improves aqueous solubility compared to sodium salts (e.g., ), which are common in industrial applications.

- Substituent Influence: Amino (-NH₂) and hydroxy (-OH) groups in analogs (e.g., ) enhance redox activity and metal-binding capacity, critical for catalytic or DNA-intercalation studies .

Physicochemical Properties

- Solubility : Sulfonic acid groups universally enhance water solubility. The target compound’s ammonium salt likely has higher solubility in polar solvents than sodium salts due to lower lattice energy .

- Optical Activity: None of the compared compounds exhibit optical activity, as all lack defined stereocenters .

Biological Activity

1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt is a compound of significant interest due to its potential biological activities and applications in various fields, including environmental science and medicinal chemistry. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Anthracenesulfonic acid derivatives are characterized by their anthracene backbone, which contributes to their photophysical properties. The ammonium salt form enhances solubility in aqueous environments, making it suitable for various biological applications. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.31 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | Approximately 7 |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

Research has indicated that sulfonated compounds, including 1-anthracenesulfonic acid derivatives, exhibit antimicrobial properties. A study demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to the amphiphilic nature of the compound .

Photodynamic Activity

The photodynamic properties of 1-anthracenesulfonic acid have been explored in the context of phototherapy for cancer treatment. The compound can generate reactive oxygen species (ROS) upon light activation, leading to oxidative stress in targeted cells. This property has been utilized in studies focusing on tumor uptake and photodynamic therapy efficacy .

Environmental Applications

In environmental science, the compound has been studied for its role in the degradation of dyes and pollutants. It has been shown to enhance the photocatalytic degradation of organic pollutants when used in conjunction with titanium dioxide (TiO2) under UV light . This application is particularly relevant in wastewater treatment processes.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus |

| Photodynamic | Generates ROS for cancer therapy |

| Environmental Degradation | Enhances dye degradation via photocatalysis |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a concentration of 0.5 mM of 1-anthracenesulfonic acid was tested against E. coli. The results indicated a significant reduction in bacterial viability after 24 hours of exposure, suggesting its potential as an antimicrobial agent .

Case Study 2: Photodynamic Therapy

A study involving human cancer cell lines demonstrated that treatment with 1-anthracenesulfonic acid followed by light exposure resulted in a 70% reduction in cell viability compared to untreated controls. This highlights its potential application in targeted cancer therapies .

Case Study 3: Environmental Remediation

Research on the use of this compound in wastewater treatment revealed that it could enhance the degradation rates of synthetic dyes by up to 90% when combined with TiO2 photocatalysts under UV irradiation. This finding supports its use as an effective agent for environmental cleanup .

Q & A

Q. How can the structure of 1-anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt be confirmed experimentally?

- Methodological Answer: The compound’s structure can be confirmed using a combination of spectroscopic techniques:

- UV-Vis Spectroscopy : Characteristic absorption bands for anthraquinone derivatives (~250–300 nm and ~320–400 nm) indicate the π→π* and n→π* transitions of the conjugated quinoid system .

- FTIR : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretching of the quinone moiety, while sulfonate group vibrations (S=O stretching) appear at ~1040–1200 cm⁻¹ .

- NMR : H NMR will show aromatic proton signals (δ 7.5–8.5 ppm) and absence of protons at the 9,10-positions due to oxidation. C NMR resolves carbonyl carbons (~180 ppm) and sulfonate-attached carbons .

- Elemental Analysis : Matches between theoretical and experimental values for C, H, N, and S validate stoichiometry (e.g., CHNOS) .

Q. What are the key solubility considerations for this compound in aqueous systems?

- Methodological Answer: The ammonium salt form enhances water solubility due to ionic dissociation of the sulfonate group (-SONH). Key factors include:

- pH Sensitivity : Solubility decreases in acidic conditions (protonation of sulfonate) but remains stable in neutral/basic buffers. Adjust pH to 7–9 for optimal solubility .

- Counterion Effects : Compare with sodium/potassium salts; ammonium may offer better compatibility in biological buffers .

- Co-Solvents : For low solubility, use DMSO or ethanol (≤10% v/v) while ensuring no chemical degradation via UV stability assays .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer: Synthesis typically involves sulfonation of anthraquinone followed by ammonium neutralization:

- Step 1 : Sulfonation of anthraquinone-1-sulfonic acid using concentrated HSO at 150–160°C for 4–6 hours .

- Step 2 : Neutralization with NHOH under controlled pH (6.5–7.5) to precipitate the ammonium salt .

- Critical Parameters :

- Temperature control during sulfonation to avoid over-oxidation.

- Excess NHOH increases yield but risks impurity formation; monitor via TLC .

- Typical yield: ~70–75% after recrystallization .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields (e.g., 72% vs. 65%) be resolved during scale-up?

- Methodological Answer: Yield variations often stem from:

- Mixing Efficiency : Use high-shear mixing during sulfonation to ensure uniform heat distribution .

- Purity of Starting Material : Anthraquinone with >98% purity reduces side products; verify via HPLC .

- Neutralization Rate : Slow addition of NHOH (dropwise over 30 min) prevents localized precipitation and improves crystal quality .

- Post-Synthesis Analysis : Employ ICP-MS to detect trace metal contaminants (e.g., Cr from dichromate reagents) that may inhibit crystallization .

Q. What strategies optimize derivatization of this compound for fluorescence-based applications?

- Methodological Answer: Functionalize the amino or sulfonate groups for enhanced fluorescence:

- Amino Group Modification : React with succinimidyl esters (e.g., FITC) in DMF at pH 8.5 to create fluorescent conjugates .

- Sulfonate Group Replacement : Substitute ammonium with lanthanide ions (e.g., Eu) for time-resolved fluorescence; validate via luminescence spectroscopy .

- Quenching Studies : Use Stern-Volmer plots to assess interactions with biomolecules (e.g., albumin) and adjust derivatization to minimize quenching .

Q. How do structural analogs (e.g., sodium salts or substituted derivatives) affect photostability in UV-light applications?

- Methodological Answer: Compare photodegradation kinetics under controlled UV exposure (λ = 365 nm):

| Derivative | Half-Life (h) | Quantum Yield | Key Structural Feature |

|---|---|---|---|

| Ammonium salt | 48 | 0.32 | -SONH |

| Sodium salt | 42 | 0.28 | -SONa |

| p-Toluidino derivative | 24 | 0.45 | -NH-CH-CH |

Q. What computational methods predict binding affinities between this compound and DNA/protein targets?

- Methodological Answer: Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Use the anthraquinone core as a rigid backbone and flexible sulfonate/amino groups for conformational sampling .

- Binding Free Energy : Calculate via MM-PBSA; validate with experimental ITC data.

- Case Study : For DNA intercalation, the compound shows higher affinity for GC-rich regions (ΔG = −8.2 kcal/mol) due to planar aromatic interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Resolution Strategy :

- Solvent Purity : Ensure solvents (e.g., DMF, DMSO) are anhydrous; trace water reduces solubility.

- Temperature Gradient : Test solubility at 25°C vs. 40°C; heating often improves dissolution (e.g., 15 mg/mL in DMSO at 40°C vs. 8 mg/mL at 25°C) .

- Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in solvents, which may falsely indicate low solubility .

Comparative Analysis of Related Compounds

Q. How does this compound compare to anthraquinone-2,7-disulfonic acid in catalytic applications?

- Key Differences :

| Property | 1-Anthracenesulfonic Acid (Ammonium Salt) | Anthraquinone-2,7-Disulfonic Acid |

|---|---|---|

| Solubility | 120 mg/mL (HO) | 85 mg/mL (HO) |

| Redox Potential | −0.45 V vs. SCE | −0.38 V vs. SCE |

| Catalytic Efficiency | Higher in basic media | Prefers acidic conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.